molecular formula C11H10BrN5O2 B2959225 N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-34-3

N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2959225
CAS RN: 450345-34-3
M. Wt: 324.138
InChI Key: RAJHYMXYPCCXGK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . The presence of bromo and methyl groups on the phenyl ring and nitro and amine groups on the pyrimidine ring suggest that this compound could have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of electron-withdrawing (nitro and bromo) and electron-donating (methyl and amine) groups could create interesting electronic effects within the molecule .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. It may have moderate solubility in polar solvents due to the polar nitro and amine groups .

Scientific Research Applications

  • Antiviral Activity : A study by Hocková et al. (2003) explored the antiviral activity of pyrimidine derivatives. They found that several 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, highlighting the potential of these compounds in antiviral research (Hocková et al., 2003).

  • Synthesis of Tetrahydropteridine C6-stereoisomers : Bailey et al. (1992) conducted a study on the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This research contributes to the broader understanding of pyrimidine derivatives in the synthesis of complex organic compounds (Bailey et al., 1992).

  • Directive Influence of N-oxide Group in Nitration : The study by Hertog et al. (2010) investigated the nitration of mono-substituted derivatives of pyridine-N-oxide. This research provides insights into the chemical behavior of pyridine derivatives under specific conditions, which can be relevant for further chemical synthesis and applications (Hertog et al., 2010).

  • Synthesis and Rearrangements in Chemistry : Khalafy et al. (2002) researched the synthesis and rearrangements of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones. This study contributes to the knowledge of chemical reactions and transformations involving pyrimidine derivatives (Khalafy et al., 2002).

  • Antiproliferative Activity in Medicinal Chemistry : A study by Otmar et al. (2004) on the synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds. This research explores the potential of these compounds in inhibiting cell growth, which is crucial in the context of cancer research (Otmar et al., 2004).

Safety and Hazards

As with any chemical, it’s important to handle this compound with care. It’s always a good idea to wear appropriate personal protective equipment and to work in a well-ventilated area .

properties

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c1-6-2-3-8(7(12)4-6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJHYMXYPCCXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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